molecular formula C15H14INO4S B2592583 methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate CAS No. 678156-66-6

methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B2592583
M. Wt: 431.24
InChI Key: SFKLALXWWKEJGD-UHFFFAOYSA-N
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Description

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate, also known as MIPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPG is a glycine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Characterization

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate and its derivatives have been extensively utilized in the synthesis and characterization of various organic compounds. For instance, specific derivatives have been leveraged for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, offering convenient methods for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010). Additionally, derivatives like phenylsulfonyl-methylated compounds have been developed through visible-light-promoted radical (phenylsulfonyl)methylation reactions, offering a mild and efficient pathway to these compounds (Liu & Li, 2016).

Environmental and Sewage Treatment Studies

In environmental contexts, compounds like N-(phenylsulfonyl)-glycine (PSG) have been tracked in municipal sewage treatment plants to understand their behavior and transformation into other compounds like N-(phenylsulfonyl)-sarcosine (PSS) through microbial processes. Such studies provide insights into the environmental fate of these compounds in sewage treatment scenarios (Krause & Schöler, 2000).

Chemical Activity Studies

Advanced chemical activity studies involving compounds like methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate derivatives have been conducted. These studies employ techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to examine molecular and chemical properties, exploring their electrophilic and nucleophilic nature, and non-linear optical behaviors (Gültekin et al., 2020).

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, these compounds have shown utility as well. For instance, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophnyl-amine reaction, leveraging these compounds for precise control of cation functionality without deleterious side reactions, underscoring their significance in creating stable material structures (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furthermore, derivatives of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate have been pivotal in the synthesis of heterocyclic compounds. Strategies like the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone highlight the versatility and utility of these compounds in creating complex molecular structures with potential applications in various fields (Zhu et al., 2011).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-iodoanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKLALXWWKEJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate

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